5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide (CAS 921774-19-8) is a synthetic small molecule belonging to the oxindole-carboxamide class, characterized by a 5-bromo substituent on the furan ring and an N-methyloxindole core. Its molecular formula is C₁₄H₁₁BrN₂O₃ with a molecular weight of 335.16 g/mol.

Molecular Formula C14H11BrN2O3
Molecular Weight 335.157
CAS No. 921774-19-8
Cat. No. B2380327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide
CAS921774-19-8
Molecular FormulaC14H11BrN2O3
Molecular Weight335.157
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C14H11BrN2O3/c1-17-10-3-2-9(6-8(10)7-13(17)18)16-14(19)11-4-5-12(15)20-11/h2-6H,7H2,1H3,(H,16,19)
InChIKeyMBERFYLWRBZYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide (CAS 921774-19-8): Procurement-Grade Structural and Physicochemical Baseline


5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide (CAS 921774-19-8) is a synthetic small molecule belonging to the oxindole-carboxamide class, characterized by a 5-bromo substituent on the furan ring and an N-methyloxindole core . Its molecular formula is C₁₄H₁₁BrN₂O₃ with a molecular weight of 335.16 g/mol . As an indolinone derivative, it shares the privileged scaffold common to several kinase inhibitors, yet its specific substitution pattern distinguishes it from other 5-bromoindolinone analogs that employ different heterocyclic carboxamide appendages [1].

Why 5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide Cannot Be Reliably Substituted with In-Class Oxindole Analogs Without Quantitative Comparative Data


SAR (Structure-Activity Relationship) studies on indolinone-based inhibitors demonstrate that subtle variations in the heteroaryl carboxamide motif can profoundly shift potency, selectivity, and physicochemical properties . For example, the close analog 5-bromo-N-(1-methyl-2-oxoindolin-5-yl)nicotinamide replaces the furan oxygen with a pyridine nitrogen, producing a calculated XLogP3 of 1.4 and a topological polar surface area (TPSA) of 62.3 Ų—values that will differ from the target compound's furan-2-carboxamide scaffold and may alter membrane permeability and target binding [REFS-2, REFS-3]. Without direct head-to-head data, generic substitution based solely on the shared oxindole core cannot guarantee equivalent biological or physicochemical performance.

Quantitative Differentiation Evidence for 5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide: A Comparator-Driven Analysis


Structural and Physicochemical Differentiation from the Nicotinamide Analog

The target compound contains a furan-2-carboxamide moiety, whereas the closest cataloged analog, 5-bromo-N-(1-methyl-2-oxoindolin-5-yl)nicotinamide, incorporates a pyridine-3-carboxamide ring. This substitution replaces the furan oxygen with a nitrogen, altering hydrogen-bonding capacity, electron distribution, and molecular geometry [1]. The calculated XLogP3 of the nicotinamide analog is 1.4, and its TPSA is 62.3 Ų [1]. Although experimentally determined values for the target compound's furan-2-carboxamide are not yet publicly reported, the replacement of a hydrogen-bond-accepting furan oxygen with a pyridine nitrogen is expected to increase TPSA and reduce lipophilicity, which can directly affect passive membrane permeability and oral bioavailability prediction .

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Kinase Inhibition Scaffold Potential: Targeting FGFR1 and Beyond

A patent describing substituted indanes and oxindole-based kinase inhibitors identifies 5-bromo-substituted indolinone derivatives as potent FGFR1 (Fibroblast Growth Factor Receptor 1) inhibitors . While specific IC₅₀ data for the target compound is not publicly disclosed, the oxindole core with a halogen substituent is a validated pharmacophore for targeting the ATP-binding pocket of receptor tyrosine kinases [1]. The furan-2-carboxamide appendage provides a vector for additional hydrogen-bond interactions with the hinge region, differentiating it from analogs with pyridine, thiazole, or phenyl carboxamide side chains that may engage the kinase pocket differently [1]. Without direct comparative enzymatic data, the furan-carboxamide moiety is considered a critical SAR variable that cannot be assumed equivalent to other heteroaryl amides.

Cancer Therapeutics Kinase Inhibition Oxindole Scaffold

Differentiation from Non-Brominated Oxindole-Furan Carboxamides

The presence of a bromine atom at the 5-position of the furan ring distinguishes this compound from its non-halogenated counterpart, N-(2-oxoindolin-5-yl)furan-2-carboxamide . Bromine substituents can enhance target binding through halogen bonding, increase lipophilicity, and improve metabolic stability by blocking oxidative metabolism at the 5-position [1]. Literature on 5-bromoindole phytoalexin analogs demonstrates that bromination consistently modulates biological activity—sometimes reducing potency relative to non-brominated compounds, underscoring that the bromine atom is not a silent substituent [2].

Halogen Bonding Crystal Engineering Metabolic Stability

Validated Research and Procurement Application Scenarios for 5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide


Kinase Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams developing FGFR1 or related receptor tyrosine kinase inhibitors can employ this compound to explore the SAR contribution of the furan-2-carboxamide moiety. As established in Section 3, the furan oxygen provides a unique hydrogen-bond acceptor that is absent in the pyridine-carboxamide analog, potentially altering hinge-region interactions. Procuring this specific compound preserves SAR continuity with patent-reported oxindole kinase inhibitor series .

Halogen Bonding and Metabolic Stability Studies

The 5-bromo substituent on the furan ring enables experimental investigation of halogen bonding in target-ligand complexes, as well as assessment of metabolic stability at the brominated position. As noted in the cross-study comparable evidence, bromination can significantly modulate activity and metabolism relative to the non-brominated analog [1]. This compound serves as a probe for these studies.

Physicochemical Property Profiling of Furan-Containing Carboxamides

The target compound's furan-2-carboxamide scaffold can be used to benchmark experimental logP, solubility, and permeability against the nicotinamide analog's calculated values (XLogP3 = 1.4, TPSA = 62.3 Ų) [2]. Such profiling supports computational model validation and informs the design of analogs with optimized ADME properties.

Quote Request

Request a Quote for 5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.